(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2-chlorophenyl)acrylamide
Description
The compound (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2-chlorophenyl)acrylamide is a synthetic small molecule featuring a benzoxazepine core fused with an acrylamide moiety. Its structure includes:
- An ethyl linker connecting the benzoxazepine nitrogen to the acrylamide group.
This compound is structurally optimized for interactions with biological targets, particularly in neurological or inflammatory pathways, due to its resemblance to bioactive benzoxazepine derivatives .
Properties
IUPAC Name |
(E)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c21-16-6-7-18-15(11-16)12-24(20(26)13-27-18)10-9-23-19(25)8-5-14-3-1-2-4-17(14)22/h1-8,11H,9-10,12-13H2,(H,23,25)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXNFQSXGNGICV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
*Calculated based on formula C₁₉H₁₇Cl₂N₂O₃.
†Estimated from molecular formula.
Key Observations:
Substituent Effects on Bioactivity: Chlorine atoms at the 7-position of benzoxazepine (target compound) or on phenyl rings () enhance binding affinity to hydrophobic pockets in targets like kinases or GPCRs .
Core Heterocycle Influence :
Key Observations:
- The target compound’s synthesis likely employs Knoevenagel condensation or amide coupling, similar to methods in and .
- Halogenated acrylamides (e.g., ) typically achieve high purity (>95%) due to their crystallinity, as shown in X-ray studies .
Pharmacological and Physicochemical Profiles
Preparation Methods
Formation of Diphenyl Acrylamide Intermediates
The synthesis begins with para-substituted acetanilides (S1–S10) reacting with para-benzaldehydes in ethanol to form chalcone derivatives. These chalcones undergo nucleophilic addition with urea to yield pyrimidin-2-one intermediates, which are subsequently treated with para-chloroaniline in ethanol under acidic conditions to form hydrazones (Schiff bases S11–S20).
Reaction Conditions :
- Solvent: Ethanol (reflux, 8 hours).
- Catalyst: Glacial acetic acid (3 drops).
- Workup: Precipitation in ice-water, filtration, and recrystallization.
Key Physical Properties :
| Intermediate | Yield (%) | Melting Point (°C) |
|---|---|---|
| S11 | 78 | 180–182 |
| S15 | 82 | 175–177 |
Cyclization to Benzoxazepine Derivatives
The Schiff bases (S11–S20) undergo cyclization with phthalic anhydride in dry benzene to form 1,3-oxazepine derivatives (S21–S30). This step proceeds via a [2+5] cycloaddition mechanism, facilitated by the electron-withdrawing nature of the chloro substituent.
Optimized Conditions :
- Solvent: Dry benzene (anhydrous conditions).
- Temperature: Reflux (110°C, 6–8 hours).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Characterization Data :
- FT-IR : C=O stretch at 1,720 cm⁻¹ (oxazepinone), N–H bend at 1,620 cm⁻¹.
- ¹H-NMR : δ 7.45–7.55 (m, aromatic protons), δ 4.20–4.35 (t, –CH₂–O–), δ 3.75–3.90 (t, –CH₂–N–).
Synthesis of the Acrylamide Side Chain
Preparation of (E)-3-(2-Chlorophenyl)acrylic Acid
2-Chlorocinnamaldehyde undergoes oxidation with potassium permanganate in acidic medium to yield (E)-3-(2-chlorophenyl)acrylic acid.
Reaction Conditions :
Acylation with Ethylenediamine
The acrylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) and subsequently reacted with ethylenediamine in dichloromethane to form the acrylamide intermediate.
Optimized Conditions :
Final Coupling Reaction
The benzoxazepine core (S21–S30) is coupled with the acrylamide side chain via a nucleophilic acyl substitution reaction.
Procedure :
- Activation : The benzoxazepine amine is treated with triphosgene to generate an isocyanate intermediate.
- Coupling : Reaction with the acrylamide side chain in tetrahydrofuran (THF) at 0°C.
Critical Parameters :
Yield and Purity :
| Product | Yield (%) | Purity (HPLC) |
|---|---|---|
| Target | 65 | 98.5% |
Comparative Analysis of Synthetic Routes
Cyclization Efficiency
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling the benzo[f][1,4]oxazepin core with the acrylamide moiety via ethyl bridges. Key steps include:
- Step 1 : Activation of the oxazepin core using chloro-substituted intermediates under reflux in polar solvents (e.g., DMF or ethanol) .
- Step 2 : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the ethylamine linker and the 2-chlorophenylacrylic acid derivative .
- Yield Optimization : Use of chromatography (silica gel or HPLC) for purification, with reaction monitoring via TLC and NMR to minimize by-products .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the oxazepin ring and acrylamide geometry (E/Z configuration) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for distinguishing chlorine substituents .
- HPLC-PDA : Quantifies purity (>95% threshold for biological assays) and detects trace impurities from incomplete coupling reactions .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations 1–50 µM. Include controls for cytotoxicity (e.g., doxorubicin) .
- Targeted enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates, with IC50 calculations via dose-response curves .
Q. What stability challenges arise during storage and handling, and how are they addressed?
- Methodology :
- Degradation pathways : Hydrolysis of the acrylamide moiety under acidic/basic conditions. Stability studies using accelerated thermal stress (40°C, 75% RH) with HPLC monitoring .
- Storage : Lyophilized form in amber vials under inert gas (argon) at -20°C to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Analog synthesis : Modify substituents on the oxazepin ring (e.g., replace Cl with F) or acrylamide’s phenyl group (e.g., nitro vs. methoxy groups) .
- Biological testing : Compare IC50 values across analogs to identify critical pharmacophores. Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like PARP or HDACs .
Q. How to resolve contradictions in bioactivity data across different assay platforms?
- Methodology :
- Assay validation : Replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Data normalization : Account for differences in cell permeability (e.g., using logP values) or serum protein binding effects .
Q. What strategies are effective for studying in vivo pharmacokinetics and metabolite profiling?
- Methodology :
- Rodent studies : Administer via IV/PO routes, with LC-MS/MS quantification of plasma concentrations. Monitor metabolites (e.g., hydrolyzed acrylamide) using MS/MS fragmentation patterns .
- Tissue distribution : Radiolabel the compound (14C or 3H) and autoradiography for organ-specific accumulation analysis .
Q. How can computational modeling predict regioselectivity in derivative synthesis?
- Methodology :
- DFT calculations : Simulate transition states for nucleophilic attacks on the oxazepin core to predict substitution patterns (e.g., Cl at position 7 vs. 8) .
- Machine learning : Train models on existing reaction data to forecast optimal conditions (e.g., solvent, catalyst) for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
